molecular formula C20H17Cl2NO2 B1452749 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-82-0

7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1452749
CAS No.: 1160263-82-0
M. Wt: 374.3 g/mol
InChI Key: AVWBABAJJWMQEK-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C20H17Cl2NO2 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chloroquine-Containing Compounds and Repurposing Efforts

Chloroquine (CQ) and its derivatives have historically been known for their antimalarial effects. Research has expanded into repurposing these compounds for managing various diseases due to their interesting biochemical properties. The focus has been on racemic CQ without exploring the potential benefits of its (R) and (S) enantiomers. The exploration of similarly acting antimalarials and structural analogs could maximize the value of 4-aminoquinolines, especially in cancer therapy, by linking the antimalarials' mode of action with cancer cell proliferation pathways (Njaria et al., 2015).

Chlorogenic Acid and Its Dual Role

Chlorogenic acid, a phenolic compound, has shown a wide range of health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It serves as both a nutraceutical for metabolic syndrome treatment and a food additive with antimicrobial properties, highlighting the potential for developing dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Insights from 8-Hydroxyquinolines in Medicinal Chemistry

8-Hydroxyquinoline and its derivatives are significant due to their metal chelation properties, making them potent candidates for treating diseases like cancer, HIV, and neurodegenerative disorders. The ongoing synthesis modifications aim to develop broad-spectrum drug molecules, indicating a promising area of research for therapeutic applications (Gupta et al., 2021).

Properties

IUPAC Name

7-chloro-8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c1-11(2)25-14-6-4-13(5-7-14)18-10-16(20(22)24)15-8-9-17(21)12(3)19(15)23-18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWBABAJJWMQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.